Home > Products > Building Blocks P10800 > Gemcitabine monophosphate
Gemcitabine monophosphate - 116371-67-6

Gemcitabine monophosphate

Catalog Number: EVT-269025
CAS Number: 116371-67-6
Molecular Formula: C9H12F2N3Na2O8P
Molecular Weight: 405.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemcitabine monophosphate (dFdCMP) is a key intermediate in the metabolic activation of the nucleoside analog anticancer drug, gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) [, , ]. It plays a crucial role in the mechanism of action of gemcitabine, ultimately leading to the inhibition of DNA synthesis and cell death in cancer cells [, , ]. While gemcitabine itself is used clinically, gemcitabine monophosphate is primarily a research tool used to study the drug's mechanism and develop novel drug delivery systems to improve its efficacy.

Future Directions
  • Personalized Medicine: Investigating the role of genetic variations in enzymes involved in gemcitabine metabolism, such as cytidine deaminase and deoxycytidine kinase, could pave the way for personalized gemcitabine therapy [].

Gemcitabine (dFdC)

  • Compound Description: Gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) is a deoxycytidine analog and an antineoplastic agent. It acts as a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects []. Gemcitabine is activated in vivo via phosphorylation by deoxycytidine kinase to gemcitabine monophosphate, then further phosphorylated to its active diphosphate and triphosphate forms [].
  • Relevance: Gemcitabine is the parent compound of gemcitabine monophosphate, the target compound. It is the pharmacologically inactive precursor that gets converted to gemcitabine monophosphate inside the cell as part of its activation pathway [].

Gemcitabine Diphosphate (dFdCDP)

  • Compound Description: Gemcitabine diphosphate (dFdCDP) is formed by the phosphorylation of gemcitabine monophosphate. dFdCDP is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis [].
  • Relevance: Gemcitabine diphosphate is a downstream metabolite of the target compound, gemcitabine monophosphate, in the activation pathway of gemcitabine [].

Gemcitabine Triphosphate (dFdCTP)

  • Compound Description: Gemcitabine triphosphate (dFdCTP) is the active metabolite of gemcitabine, formed by further phosphorylation of gemcitabine diphosphate [, ]. It gets incorporated into DNA and inhibits DNA elongation, leading to cell death [].
  • Relevance: Gemcitabine triphosphate is a key downstream metabolite of the target compound, gemcitabine monophosphate. It represents the final active form of gemcitabine and is responsible for the drug's antineoplastic effects [].

2′,2′-Difluorodeoxyuridine (dFdU)

  • Compound Description: 2′,2′-Difluorodeoxyuridine (dFdU) is the inactive metabolite of gemcitabine, formed by the deamination of gemcitabine by cytidine deaminase (CDA) [, ].
  • Relevance: 2′,2′-Difluorodeoxyuridine represents an inactive byproduct of gemcitabine metabolism. Its formation reduces the availability of gemcitabine for conversion to the target compound, gemcitabine monophosphate, and subsequent activation [].

dFdU Monophosphate

  • Compound Description: dFdU monophosphate is a phosphorylated form of dFdU []. While less potent than dFdCTP, it may still contribute to the cytotoxic effects of gemcitabine.
  • Relevance: dFdU monophosphate is formed from the inactive metabolite of gemcitabine, highlighting the complex metabolic pathway of the drug. Its formation could potentially reduce the pool of dFdU available for conversion back to gemcitabine and ultimately the target compound, gemcitabine monophosphate [].

dFdU Diphosphate (dFdU-DP)

  • Compound Description: dFdU diphosphate (dFdU-DP) is formed by phosphorylation of dFdU monophosphate []. Similar to dFdU monophosphate, it might contribute to the overall cytotoxicity but is less potent than dFdCTP.
  • Relevance: dFdU diphosphate, similar to its monophosphate form, arises from the inactive metabolite of gemcitabine. Its formation represents a complex interplay in the metabolic pathway of gemcitabine and potentially impacts the availability of gemcitabine to be converted to the target compound, gemcitabine monophosphate, for further activation [].

dFdU Triphosphate (dFdU-TP)

  • Compound Description: dFdU triphosphate (dFdU-TP) is the final phosphorylated form of dFdU, accumulating in the liver after multiple doses of gemcitabine []. While it has been suggested as a potential contributor to the drug's cytotoxicity, its activity is lower than that of dFdCTP.

NUC-1031

  • Compound Description: NUC-1031 is a prodrug of gemcitabine designed to overcome resistance mechanisms by bypassing the need for hENT1 and dCK activity []. It achieves this by utilizing a different, more lipophilic, chemical structure with a phosphoramidate moiety attached to the gemcitabine monophosphate group.
  • Relevance: NUC-1031, while structurally different from gemcitabine, is designed to deliver gemcitabine monophosphate (the target compound) more effectively into tumor cells, bypassing the initial phosphorylation step required for gemcitabine activation [].

Gemcitabine‐(5′‐phosphoramidate)‐[anti‐IGF‐1R]

  • Compound Description: This compound is a novel immunochemotherapeutic agent that conjugates gemcitabine monophosphate to a monoclonal antibody targeting the insulin-like growth factor 1 receptor (IGF-1R) []. This design aims to enhance the selective delivery of gemcitabine to tumor cells overexpressing IGF-1R.
  • Relevance: This compound directly utilizes gemcitabine monophosphate (the target compound) as its cytotoxic payload, highlighting the therapeutic potential of directly delivering the already monophosphorylated form of gemcitabine to cancer cells [].

Squalenoyl Gemcitabine Monophosphate (SQdFdC-MP)

  • Compound Description: SQdFdC-MP is a squalene-conjugated form of gemcitabine monophosphate designed to improve cellular uptake and anticancer activity []. This molecule self-assembles into nanoassemblies, forming liposomes that enhance drug delivery.
  • Relevance: SQdFdC-MP directly utilizes gemcitabine monophosphate (the target compound) and demonstrates the potential of modifying the target compound to improve its delivery and therapeutic efficacy [].
Overview

Gemcitabine monophosphate, also known as 2',2'-difluorodeoxycytidine 5'-monophosphate, is a crucial metabolite in the pharmacological pathway of gemcitabine, an antineoplastic agent widely used in cancer therapy. This compound plays a significant role in the activation of gemcitabine, which requires sequential phosphorylation to exert its therapeutic effects. Gemcitabine monophosphate is primarily formed through the action of deoxycytidine kinase, which catalyzes the initial and rate-limiting step in the phosphorylation process.

Source and Classification

Gemcitabine monophosphate is derived from gemcitabine, a synthetic nucleoside analog of deoxycytidine. It belongs to the class of antimetabolites and is categorized under nucleoside analogs. The classification of gemcitabine monophosphate can be further specified as a purine/pyrimidine analog due to its structural similarities with nucleotides.

Synthesis Analysis

Methods and Technical Details

The synthesis of gemcitabine monophosphate typically involves multiple steps of phosphorylation. The initial phosphorylation is catalyzed by deoxycytidine kinase, leading to the formation of gemcitabine monophosphate from gemcitabine. This process can be summarized as follows:

  1. Starting Material: Gemcitabine (2',2'-difluorodeoxycytidine).
  2. Enzyme: Deoxycytidine kinase.
  3. Reaction: Gemcitabine is phosphorylated at the 5' position to yield gemcitabine monophosphate.
  4. Conditions: This reaction occurs intracellularly and is influenced by various factors including enzyme concentration and substrate availability.

The efficiency of this reaction can be affected by the presence of other nucleotides and cellular conditions, making it a critical step in determining the efficacy of gemcitabine as a chemotherapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Gemcitabine monophosphate undergoes several chemical transformations within the cell:

  1. Phosphorylation:
    • Catalyzed by UMP/CMP kinase to form gemcitabine diphosphate.
    • Further phosphorylated by nucleoside-diphosphate kinase to produce gemcitabine triphosphate.
  2. Deamination:
    • Gemcitabine monophosphate can be deaminated by deoxycytidine deaminase, leading to the formation of less active metabolites.
  3. Dephosphorylation:
    • Cytosolic 5' nucleotidases can dephosphorylate gemcitabine monophosphate, reducing its availability for further phosphorylation or incorporation into DNA.

These reactions highlight the dynamic nature of gemcitabine metabolism and its implications for therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action for gemcitabine monophosphate revolves around its role as a substrate for further phosphorylation and incorporation into DNA:

  1. Incorporation into DNA:
    • Gemcitabine triphosphate integrates into elongating DNA strands during replication.
    • This incorporation leads to "masked chain termination," preventing proper DNA repair mechanisms from functioning.
  2. Inhibition of Ribonucleotide Reductase:
    • Gemcitabine diphosphate inhibits ribonucleotide reductase, leading to depletion of deoxyribonucleotide pools essential for DNA synthesis.
  3. Induction of Apoptosis:
    • The errors introduced during DNA replication ultimately trigger apoptotic pathways in cancer cells, contributing to the drug's cytotoxic effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gemcitabine monophosphate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 299.24 g/mol.
  • Solubility: Highly soluble in water due to its phosphate group.
  • Stability: Sensitive to hydrolysis; requires careful handling under controlled conditions.
  • pH Sensitivity: Stability can vary with pH; optimal conditions are typically near neutral pH levels.

These properties are crucial for understanding its behavior in biological systems and its formulation into therapeutic agents .

Applications

Scientific Uses

Gemcitabine monophosphate has significant applications in oncology, particularly in:

  • Cancer Treatment: Used as part of combination chemotherapy regimens for pancreatic cancer, non-small cell lung cancer, bladder cancer, and breast cancer.
  • Research Studies: Investigated for its pharmacokinetics, metabolism, and potential modifications to enhance efficacy or reduce toxicity.
  • Drug Development: Formulated into prodrugs or nanoparticles to improve bioavailability and targeted delivery .
Biochemical Mechanisms of Gemcitabine Monophosphate Action

Structural and Functional Basis of Nucleoside Analog Activity

Gemcitabine monophosphate (2',2'-difluorodeoxycytidine monophosphate; dFdCMP) represents the first activated metabolite in the pharmacological cascade of the prodrug gemcitabine. Its molecular structure features fluorine substitutions at the 2'-position of the deoxyribose ring, a modification that confers distinct biochemical properties compared to endogenous deoxycytidine monophosphate (dCMP) [1] [3]. These fluorine atoms induce a rigid "sugar pucker" conformation in the deoxyribose moiety, destabilizing the glycosidic bond and altering molecular electrostatic potentials. This structural perturbation has two critical consequences:

  • Enhanced affinity for target enzymes involved in nucleotide metabolism (e.g., deoxycytidine kinase, DCK)
  • Resistance to deamination by cytidine deaminase (CDA), prolonging intracellular half-life relative to non-fluorinated cytidine analogs [3]

The electronegative fluorine atoms further promote distorted DNA helical geometry upon incorporation of the triphosphate metabolite (dFdCTP), serving as the foundation for its chain-terminating function (detailed in Section 1.4). This molecular architecture enables dFdCMP to function as both a metabolic intermediate and a regulatory molecule within nucleotide biosynthetic pathways [1] [7].

Phosphorylation Pathways: Role of Deoxycytidine Kinase (DCK) in Monophosphate Activation

The conversion of gemcitabine (dFdC) to gemcitabine monophosphate (dFdCMP) is the rate-limiting step in its activation cascade, exclusively catalyzed by deoxycytidine kinase (DCK). This enzyme exhibits a 10-fold higher catalytic efficiency (k~cat~/K~m~) for gemcitabine than for its natural substrate deoxycytidine, attributable to the fluorine-induced electronic effects [3] [7]. DCK activity is governed by complex regulatory mechanisms:

Table 1: Factors Modulating DCK Activity and Clinical Implications

Regulatory FactorEffect on DCKConsequence for dFdCMPResistance Mechanism
dCTP poolsAllosteric inhibitionReduced phosphorylation efficiencyHigh dCTP in aggressive tumors
DCK expression levelsDirect correlation with activityDiminished dFdCMP synthesisEpigenetic silencing of DCK
Post-translational modificationsPhosphorylation modulates activityVariable activation capacityUndefined in clinical samples
Nucleoside transporters (hENT1)Controls intracellular dFdC availabilityLimits substrate for DCKhENT1 downregulation

DCK deficiency represents a major resistance pathway in malignancies. Tumors with DCK mutations or epigenetic silencing exhibit cross-resistance to multiple nucleoside analogs. Mechanistically, DCK-deficient cells show >90% reduction in dFdCMP accumulation, abolishing downstream cytotoxic effects [1] [3]. Notably, phosphoramidate prodrug strategies (e.g., NUC-1031) bypass this limitation by delivering pre-phosphorylated gemcitabine directly into cells, demonstrating 10-fold enhanced cytotoxicity in DCK-deficient models compared to native gemcitabine [1].

Competitive inhibition by physiological nucleotides further modulates DCK activity. Elevated dCTP concentrations (characteristic of rapidly proliferating cancers) inhibit DCK through feedback allosteric binding, reducing dFdCMP formation by 40-70% even in DCK-sufficient cells [7]. This establishes a pharmacodynamic barrier wherein tumor nucleotide pool sizes directly antagonize gemcitabine activation.

Inhibition of Ribonucleotide Reductase by Gemcitabine Diphosphate

Gemcitabine diphosphate (dFdCDP), synthesized from dFdCMP via nucleoside monophosphate kinases, exerts potent inhibition of ribonucleotide reductase (RR), the enzyme complex responsible for de novo deoxyribonucleotide synthesis. RR consists of catalytic (RRM1) and allosteric (RRM2) subunits. dFdCDP binds the activity site of RRM1 with nanomolar affinity, inducing conformational changes that suppress the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP) [2] [3] [7].

This inhibition triggers a cascade of dNTP depletions:

  • Primary depletion of dCTP pools (60-80% reduction within 4 hours)
  • Secondary depletion of dATP and dGTP through allosteric cross-regulation
  • Altered dNTP ratios that promote DNA replication stress

Table 2: Molecular Interactions in dFdCDP-Mediated RRM1 Inhibition

RRM1 DomaindFdCDP InteractionFunctional Consequence
Activity siteHydrogen bonding with Asp-292, Tyr-737Locking of catalytic domain in inactive state
Specificity siteIndirect perturbation via water displacementLoss of allosteric substrate discrimination
Hexamerization interfaceSteric interference with subunit assemblyImpaired formation of active oligomers

The depletion of dCTP pools establishes a self-potentiation mechanism: by reducing endogenous dCTP (a DCK inhibitor), dFdCDP indirectly enhances DCK-mediated phosphorylation of gemcitabine, creating a positive feedback loop that amplifies dFdCMP accumulation [3] [7]. Computational systems biology models quantify this relationship, demonstrating that RR inhibition contributes 45-60% of gemcitabine's total cytotoxic effect in pancreatic cancer simulations [7].

Encapsulation strategies (e.g., in metal-organic frameworks, MOFs) exploit this mechanism by delivering pre-formed dFdCMP directly to tumors. In vivo studies show 30% higher intratumoral dFdCDP concentrations with MOF-encapsulated dFdCMP compared to equivalent gemcitabine administration, correlating with enhanced RR inhibition and tumor growth suppression [2].

DNA Chain Termination via "Masked Termination" by Gemcitabine Triphosphate

Gemcitabine triphosphate (dFdCTP) incorporates into elongating DNA strands during replication, competing with endogenous dCTP for positioning opposite deoxyguanosine. Incorporation efficiency (V~max~/K~m~) favors dFdCTP over dCTP by 2.5-fold in mammalian DNA polymerases due to fluorine-mediated enhanced base-stacking interactions [3]. Following incorporation, dFdCTP induces masked chain termination:

  • Initial incorporation without immediate chain termination
  • Addition of one more nucleotide (typically deoxyadenosine monophosphate)
  • Irreversible replication arrest due to disrupted polymerase-DNA contacts

This "masked" mechanism confers resistance to proofreading exonuclease activity. While conventional chain terminators (e.g., acyclovir) are efficiently excised, the 3'-terminal nucleotide following dFdCTP shields the analog from exonuclease recognition, reducing removal efficiency by >90% compared to mismatched natural nucleotides [1] [3].

Table 3: Comparative Metrics of Nucleotide Incorporation and DNA Termination

ParameterdCTPdFdCTPCytarabine TP
Polymerase incorporation efficiency (kcat/Km)1.0 (reference)2.5 ± 0.30.8 ± 0.2
Exonuclease excision rate (nt/min)N/A0.07 ± 0.021.2 ± 0.4
Average termination positionN/A+1 nucleotideImmediate termination
Replication complex stability (half-life)8 sec42 min3 min

Persistent dFdCTP incorporation triggers replication fork collapse and double-strand breaks, activating the ataxia telangiectasia and Rad3-related (ATR) checkpoint pathway. Single-molecule DNA fiber assays demonstrate 80% reduction in replication fork progression velocity following dFdCTP exposure, with 60% of forks exhibiting irreversible arrest [3]. The prolonged stalling of replication complexes (half-life >40 minutes) provides a mechanistic basis for gemcitabine's S-phase specificity and synergy with ATR inhibitors in combinatorial regimens.

Properties

CAS Number

116371-67-6

Product Name

Gemcitabine monophosphate

IUPAC Name

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate

Molecular Formula

C9H12F2N3Na2O8P

Molecular Weight

405.16 g/mol

InChI

InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1

InChI Key

YOWQXAMQHWESCE-RBECAVKOSA-L

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F

Synonyms

2’,2’-difluorodeoxycytidine Monophosphate; Gemcitabine 5’-phosphate; 2'-Deoxy-2',2'-difluoro-5'-cytidylic acid; ZM 241385

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.